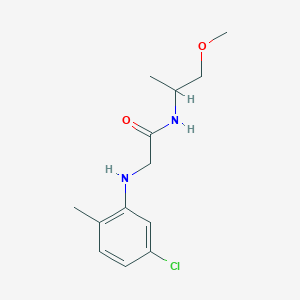
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an amino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled temperature and pressure conditions.
Catalysts: Catalysts may be employed to increase the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Compounds with different halogen or functional group substitutions.
Scientific Research Applications
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biological Studies: The compound can be used in studies to understand its biological activity and interactions with biomolecules.
Materials Science: It may be explored for its properties in the development of new materials or coatings.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its functional groups, such as amide hydrolysis or halogen interactions.
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxyethyl)acetamide: Similar structure with a different alkyl group.
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)propionamide: Similar structure with a different acyl group.
Uniqueness
2-((5-Chloro-2-methylphenyl)amino)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN2O2 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-(5-chloro-2-methylanilino)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-4-5-11(14)6-12(9)15-7-13(17)16-10(2)8-18-3/h4-6,10,15H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
UHDDOZFPOIPKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC(=O)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


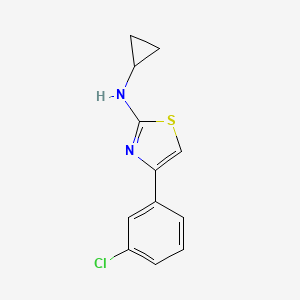
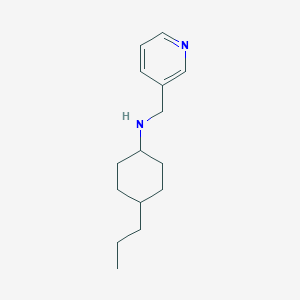
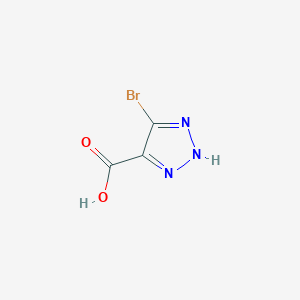
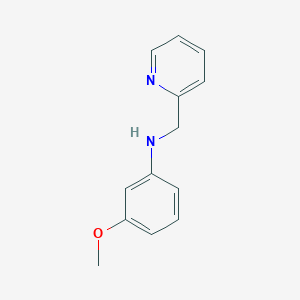
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
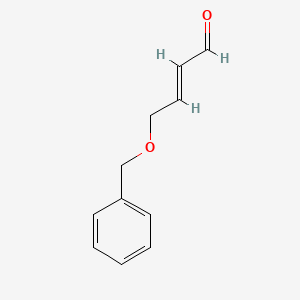
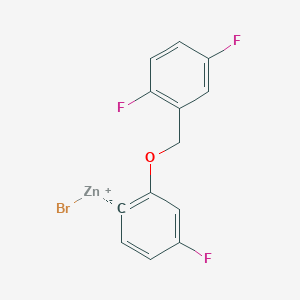
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
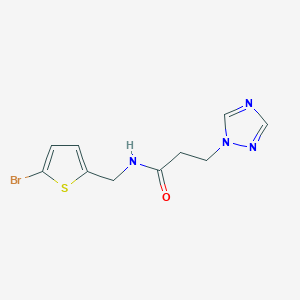
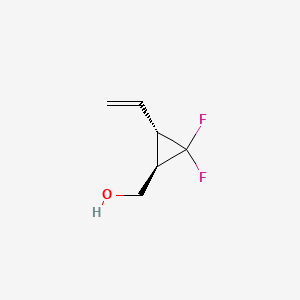
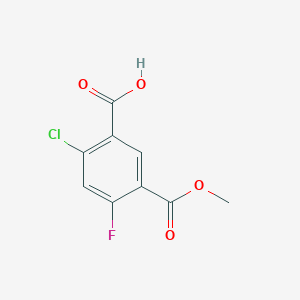
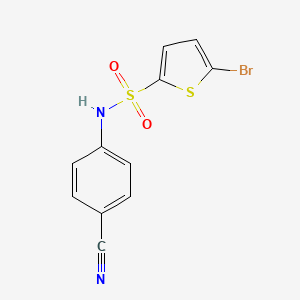
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

